molecular formula C9H10BrFO2S B14764519 2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene

2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene

Cat. No.: B14764519
M. Wt: 281.14 g/mol
InChI Key: FSGQGTLFPPCVHH-UHFFFAOYSA-N
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Description

2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, fluorine, and an ethylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a fluorobenzene derivative, followed by the introduction of the ethylsulfonylmethyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The ethylsulfonylmethyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The ethylsulfonylmethyl group can enhance the compound’s binding affinity and selectivity through specific interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Similar in structure but lacks the ethylsulfonylmethyl group.

    2-Bromo-4-fluorotoluene: Contains bromine and fluorine but lacks the sulfonyl group.

    4-Bromo-2-fluorobenzene: Similar but without the ethylsulfonylmethyl group.

Uniqueness

2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene is unique due to the presence of the ethylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s solubility, stability, and binding interactions, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10BrFO2S

Molecular Weight

281.14 g/mol

IUPAC Name

2-bromo-4-(ethylsulfonylmethyl)-1-fluorobenzene

InChI

InChI=1S/C9H10BrFO2S/c1-2-14(12,13)6-7-3-4-9(11)8(10)5-7/h3-5H,2,6H2,1H3

InChI Key

FSGQGTLFPPCVHH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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